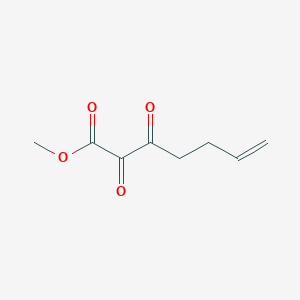
Methyl 2,3-dioxohept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dioxohept-6-enoate is an organic compound with a unique structure characterized by a hept-6-enoate backbone with two oxo groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dioxohept-6-enoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a suitable precursor, followed by alkylation with an appropriate alkyl halide under controlled conditions . The reaction conditions often include the use of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate ion, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dioxohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The compound can participate in substitution reactions, where the oxo groups or the alkene moiety are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Methyl 2,3-dioxohept-6-enoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 2,3-dioxohept-6-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxo groups and alkene moiety allow it to participate in various biochemical reactions, including enzyme inhibition or activation. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Methyl 2,3-dioxohexanoate: Similar structure but with a shorter carbon chain.
Methyl 2,3-dioxooctanoate: Similar structure but with a longer carbon chain.
Methyl 2,3-dioxopentanoate: Another related compound with a different carbon chain length.
Uniqueness: Methyl 2,3-dioxohept-6-enoate is unique due to its specific carbon chain length and the presence of both oxo groups and an alkene moiety. This combination of features makes it particularly versatile in various chemical reactions and applications .
Properties
CAS No. |
61599-90-4 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
methyl 2,3-dioxohept-6-enoate |
InChI |
InChI=1S/C8H10O4/c1-3-4-5-6(9)7(10)8(11)12-2/h3H,1,4-5H2,2H3 |
InChI Key |
CYMVZYDONBFADK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















